2-(4-hydroxyphenyl)-N,N-dimethylacetamide
Overview
Description
2-(4-hydroxyphenyl)-N,N-dimethylacetamide (2-HPDA) is a small organic compound that has been studied for its potential scientific and medical applications. 2-HPDA is an amide derivative of 4-hydroxyphenylacetic acid and is a white powder at room temperature. It is soluble in water and other organic solvents and has a molecular weight of 175.22 g/mol. Its chemical formula is C11H15NO2. 2-HPDA has been studied for its potential applications in synthesis, scientific research, and drug development.
Scientific Research Applications
Metabolism and Genetic Variability
Research on paracetamol, a compound related to 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, indicates the complexity of its metabolism pathways including glucuronidation, sulfation, and oxidation. This study highlights the significance of genetic differences in enzyme genotypes affecting the metabolism and potential toxicity of paracetamol, suggesting a broader context of pharmacogenetics in understanding the metabolism of related compounds (Li-zi Zhao & G. Pickering, 2011).
Degradation and Environmental Impact
Advanced oxidation processes (AOPs) have been used to degrade acetaminophen, a compound with structural similarities to 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, highlighting the environmental impact and challenges in removing pharmaceutical pollutants from water. This study provides insights into the degradation pathways and the toxicity of by-products, crucial for understanding the environmental fate of similar compounds (Mohammad Qutob et al., 2022).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging studies using various radioligands have shown potential in diagnosing and understanding the pathophysiological mechanisms of Alzheimer’s disease. Research in this area could inform the development of diagnostic tools or therapeutic strategies involving related compounds for neurodegenerative diseases (A. Nordberg, 2007).
Pharmacological Insights on Ketamine Metabolites
Studies on ketamine, an anesthetic with structural similarities, provide comprehensive insights into its therapeutic uses and side effects. Understanding the pharmacokinetics and pharmacodynamics of ketamine and its metabolites can inform the development of new pharmacotherapies that mimic the desirable effects of compounds like 2-(4-hydroxyphenyl)-N,N-dimethylacetamide while minimizing adverse effects (P. Zanos et al., 2018).
Toxicology of Related Compounds
A review of the biological effects of acetamide, formamide, and their derivatives, including N,N-dimethylacetamide, provides a detailed analysis of their toxicological profiles. This information is critical for assessing the safety and environmental impact of similar compounds used in various scientific and industrial applications (G. Kennedy, 2001).
properties
IUPAC Name |
2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(13)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUITXBEAKYQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378757 | |
Record name | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |
CAS RN |
76472-23-6 | |
Record name | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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